REACTION_CXSMILES
|
C([O:3][CH:4]=[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6](OCC)=O)C.C(O)(=O)C.[CH:20]([NH2:22])=[NH:21]>C(O)C.C(OCC)(=O)C.Cl>[NH:22]1[C:4](=[O:3])[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:6][N:21]=[CH:20]1 |f:1.2|
|
Name
|
|
Quantity
|
10.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with 1.0N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
ethyl acetate, and air dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC=C(C1=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.33 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |